molecular formula C23H19Cl2N3O4 B2454292 4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid CAS No. 442649-45-8

4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No. B2454292
CAS RN: 442649-45-8
M. Wt: 472.32
InChI Key: QIQUPIJNNLPCJE-UHFFFAOYSA-N
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Description

4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C23H19Cl2N3O4 and its molecular weight is 472.32. The purity is usually 95%.
BenchChem offers high-quality 4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Molecular Structure

  • The synthesis and characterization of similar quinoline and pyrazole derivatives have been explored for their potential in creating new chemical entities. For instance, the synthesis of pyrano[2,3-b]quinolines and related compounds demonstrates the versatility of quinoline derivatives in organic synthesis, showcasing their utility in constructing complex molecular architectures (Sekar & Prasad, 1998).

Biological Activities

  • Novel quinoline derivatives bearing pyrazoline and pyridine analogues have been synthesized and evaluated for their antimicrobial activity, highlighting the potential of such compounds in developing new antimicrobial agents. These studies show promising antibacterial and antifungal properties, indicating the compound's relevance in medicinal chemistry and drug discovery (Desai, Patel, & Dave, 2016).

Antioxidant Properties

  • The synthesis and evaluation of quinolinone derivatives as antioxidants for lubricating grease underline the compound's utility in industrial applications, particularly in enhancing the oxidative stability of lubricants. This research underscores the broader applicability of quinoline derivatives beyond pharmaceuticals, extending into materials science (Hussein, Ismail, & El-Adly, 2016).

Analytical Applications

  • The novel fluorophore 6-methoxy-4-quinolone, related to the compound , showcases strong fluorescence in a wide pH range of aqueous media, suggesting the use of quinoline derivatives in developing fluorescent labeling reagents for biomedical analysis. This property is critical for applications in biochemistry and molecular biology, where sensitive and stable fluorescent markers are needed (Hirano et al., 2004).

properties

IUPAC Name

4-[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2N3O4/c1-32-16-7-4-14-10-17(23(25)26-18(14)11-16)20-12-19(13-2-5-15(24)6-3-13)27-28(20)21(29)8-9-22(30)31/h2-7,10-11,20H,8-9,12H2,1H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQUPIJNNLPCJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)CCC(=O)O)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

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